molecular formula C22H24N4O3 B3202723 1-benzyl-3-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea CAS No. 1021214-32-3

1-benzyl-3-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea

货号: B3202723
CAS 编号: 1021214-32-3
分子量: 392.5 g/mol
InChI 键: XAUOTSFWDHBLAS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a pyridazinone core substituted with a 4-ethoxyphenyl group at position 3 and a benzylurea moiety linked via an ethyl chain at position 1 (6H) of the pyridazinone ring. Pyridazinone derivatives are widely studied for their pharmacological activities, including kinase inhibition and anti-inflammatory effects .

属性

IUPAC Name

1-benzyl-3-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-2-29-19-10-8-18(9-11-19)20-12-13-21(27)26(25-20)15-14-23-22(28)24-16-17-6-4-3-5-7-17/h3-13H,2,14-16H2,1H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUOTSFWDHBLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

The synthesis of 1-benzyl-3-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridazinone core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones under reflux conditions.

    Introduction of the ethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the benzyl group: This can be done through nucleophilic substitution reactions using benzyl halides.

    Formation of the urea linkage: This is typically achieved by reacting the intermediate with isocyanates or carbamoyl chlorides under controlled conditions.

Industrial production methods would likely involve optimization of these steps to improve yield and scalability, including the use of catalysts and automated reaction systems.

化学反应分析

1-benzyl-3-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the pyridazinone moiety.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethoxyphenyl groups, depending on the reagents and conditions used.

Common reagents include acids, bases, and various organic solvents, with reaction conditions tailored to achieve the desired transformations. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

科学研究应用

1-benzyl-3-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

作用机制

The mechanism of action of 1-benzyl-3-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The pyridazinone moiety can act as a key pharmacophore, interacting with active sites through hydrogen bonding, hydrophobic interactions, and π-π stacking. The benzyl and ethoxyphenyl groups can enhance binding affinity and specificity by interacting with hydrophobic pockets or aromatic residues in the target protein.

相似化合物的比较

Key Structural Differences

Compound Name Core Structure Substituents Functional Groups Key Modifications
Target Compound Pyridazinone 3-(4-Ethoxyphenyl), 1-(ethylurea-benzyl) Urea, ethoxy Ethyl linker between urea and pyridazinone
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) Pyridazinone 3-(Benzyloxy), 4-sulfonamide Sulfonamide, benzyloxy Sulfonamide at position 4; no urea
Ethyl 2-[[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino]-3-methyl-butanoate Indazole 4-Fluorophenyl, ethyl ester Ester, fluorophenyl Ester linkage; indazole core
Phosphate derivatives (EP 3 785 714 A1) Pyridazinone/pyrimidine Chloro, cyano, trifluoromethyl Phosphate ester, halogen Phosphate group for solubility; halogen substituents

Functional Implications

  • Urea vs.
  • Ethoxy vs. Halogen/Phosphate: The 4-ethoxyphenyl group provides moderate electron-donating effects, contrasting with electron-withdrawing groups (e.g., chloro, cyano) in patent derivatives, which may alter metabolic stability and receptor interactions .
  • Linker Flexibility : The ethyl chain in the target compound offers conformational flexibility, unlike rigid ester or phosphate linkages in analogs .

Pharmacological and Physicochemical Properties

Property Target Compound 5a Phosphate Derivatives
LogP Moderate (predicted ~3.5) Higher (~4.2 due to sulfonamide) Variable (e.g., ~2.8 with phosphate)
Solubility Moderate (urea enhances aqueous solubility) Low (sulfonamide lipophilicity) High (phosphate improves hydrophilicity)
Metabolic Stability Likely stable (ethoxy resists oxidation) Moderate (sulfonamide cleavage possible) Low (phosphate ester prone to hydrolysis)

生物活性

1-benzyl-3-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is a complex organic compound characterized by its unique structural features, including a benzyl group, an ethoxyphenyl group, and a pyridazinone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial applications.

Synthesis

The synthesis of this compound typically involves several multi-step organic reactions:

  • Formation of the Pyridazinone Core : Achieved through cyclization reactions involving hydrazine derivatives and diketones under reflux conditions.
  • Introduction of the Ethoxyphenyl Group : Typically done via electrophilic aromatic substitution.
  • Attachment of the Benzyl Group : Accomplished through nucleophilic substitution using benzyl halides.
  • Formation of the Urea Linkage : Reacting intermediates with isocyanates or carbamoyl chlorides.

These steps can be optimized for yield and scalability by employing catalysts and automated systems .

Anticancer Activity

Recent studies have explored the anticancer properties of various urea derivatives, including those similar to this compound. The following findings highlight its potential:

  • In vitro Cytotoxicity : Compounds with structural similarities demonstrated significant cytotoxic effects against human liver carcinoma cell lines (HepG2). For instance, certain derivatives exhibited low IC50 values, indicating potent activity compared to standard drugs like doxorubicin .
CompoundIC50 (μM)Target Cell Line
1-benzyl...TBDHepG2
Doxorubicin2.06HepG2
Compound 36.525HepG2
Compound 13a10.97HepG2

Antibacterial Activity

The compound's biological activity extends to antibacterial effects as well. In vitro tests have shown that derivatives can effectively inhibit the growth of E. coli, while exhibiting less activity against Staphylococcus aureus and Salmonella spp .

The mechanism underlying the biological activity of this compound involves interactions with specific molecular targets:

  • The pyridazinone moiety acts as a pharmacophore, facilitating binding through hydrogen bonds and hydrophobic interactions.
  • The benzyl and ethoxyphenyl groups enhance binding affinity by interacting with hydrophobic pockets in target proteins .

Study 1: Anticancer Efficacy

A study focused on a series of urea derivatives similar to the compound found that modifications to the benzotriazinone structure significantly improved anticancer activity against HepG2 cells. The study utilized molecular docking techniques to predict binding affinities, confirming that specific structural features enhance efficacy .

Study 2: Antibacterial Properties

Another investigation assessed the antibacterial potential of compounds related to this compound against various bacterial strains. The results indicated strong inhibition against E. coli, suggesting that these compounds could serve as lead structures for developing new antibacterial agents .

常见问题

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-benzyl-3-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea with high purity?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including:
  • Step 1 : Formation of the pyridazinone core via cyclocondensation of hydrazines with diketones or keto-esters under acidic conditions .
  • Step 2 : Alkylation of the pyridazinone nitrogen using 2-chloroethylamine derivatives to introduce the ethyl linker .
  • Step 3 : Urea formation via reaction of the amine intermediate with benzyl isocyanate in anhydrous tetrahydrofuran (THF) at 0–5°C .
  • Optimization : Catalysts (e.g., triethylamine), controlled temperatures (40–60°C for cyclocondensation), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) are critical for yields >75% and purity ≥95% .

Q. Which characterization techniques are essential for confirming the structural integrity and purity of this compound?

  • Methodological Answer : A tiered analytical approach is recommended:
  • Primary Confirmation :
  • FT-IR : Validate urea C=O stretches (~1640–1680 cm⁻¹) and pyridazinone N-H bends (~3300 cm⁻¹) .
  • NMR (¹H/¹³C) : Assign peaks for the benzyl group (δ 4.3–4.5 ppm, CH₂), ethoxyphenyl protons (δ 1.3–1.5 ppm, CH₃; δ 4.0–4.2 ppm, OCH₂), and pyridazinone carbons (δ 160–170 ppm, C=O) .
  • Purity Assessment :
  • HPLC : Use a C18 column with a water/acetonitrile gradient (90:10 to 50:50 over 20 min) to detect impurities <0.5% .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across enzymatic vs. cellular assays for this compound?

  • Methodological Answer : Contradictions often arise from assay-specific variables. Mitigation strategies include:
  • Orthogonal Assays : Compare results from fluorescence-based enzymatic assays (e.g., kinase inhibition) with cell viability assays (e.g., MTT) to distinguish direct target inhibition from off-target effects .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) or lipid-based carriers to ensure consistent bioavailability in cellular models .
  • Metabolite Profiling : Perform LC-MS to rule out interference from metabolic byproducts (e.g., hydrolyzed urea derivatives) .

Q. What computational and experimental strategies are effective for elucidating the compound’s mechanism of action against kinase targets?

  • Methodological Answer : A hybrid approach is recommended:
  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB 3GG) to predict binding poses at ATP-binding pockets, focusing on hydrogen bonds with the urea moiety and π-π stacking with the benzyl group .
  • Kinetic Studies : Perform Michaelis-Menten experiments to determine inhibition type (e.g., competitive vs. non-competitive) by varying ATP concentrations .
  • Mutagenesis : Engineer kinase mutants (e.g., T338A in EGFR) to validate critical binding residues via IC₅₀ shifts .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s selectivity for cannabinoid receptors vs. off-target GPCRs?

  • Methodological Answer : Systematic SAR requires:
  • Core Modifications : Synthesize analogs with substituted benzyl groups (e.g., 4-fluoro-benzyl) to assess steric effects on receptor binding .
  • Linker Variations : Replace the ethyl spacer with methyl or propyl groups to evaluate flexibility requirements .
  • Functional Assays : Screen analogs in cAMP accumulation (CB1) vs. calcium flux (CB2) assays to quantify selectivity ratios .

Data Analysis & Experimental Design

Q. What statistical frameworks are robust for analyzing dose-response discrepancies in cytotoxicity studies?

  • Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve in GraphPad Prism) to calculate IC₅₀ values. Address outliers via:
  • Grubbs’ Test : Identify and exclude anomalous data points (α = 0.05) .
  • Bootstrap Resampling : Generate 95% confidence intervals for IC₅₀ to assess reproducibility .

Q. How should researchers design stability studies to evaluate the compound’s degradation under physiological conditions?

  • Methodological Answer : Follow a matrix-based protocol:
  • Buffer Systems : Test stability in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and human plasma at 37°C .
  • Time Points : Collect samples at 0, 1, 4, 8, 24, and 48 hours for LC-MS analysis .
  • Degradation Pathways : Monitor hydrolysis of the urea group (→ aniline derivatives) and pyridazinone ring oxidation .

Conflict Resolution in Published Data

Q. How to address conflicting reports on the compound’s efficacy in murine vs. human cell lines?

  • Methodological Answer : Discrepancies may stem from species-specific receptor isoforms. Validate via:
  • Cross-Species Transfection : Express human receptors in murine cells (e.g., HEK293T) to isolate pharmacological differences .
  • Transcriptomic Profiling : Use RNA-seq to compare endogenous receptor expression levels across models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-3-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea
Reactant of Route 2
Reactant of Route 2
1-benzyl-3-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。